N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide
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Overview
Description
N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazinan ring and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene with a suitable hydrazide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; temperatures around 50-80°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
Uniqueness
Compared to similar compounds, N’-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide stands out due to its unique fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C15H15FN4O4 |
---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[(E)-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15FN4O4/c1-19-13(22)11(14(23)20(2)15(19)24)8-17-18-12(21)7-9-3-5-10(16)6-4-9/h3-6,8,22H,7H2,1-2H3,(H,18,21)/b17-8+ |
InChI Key |
PDODJVHMEGZQNR-CAOOACKPSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC(=O)CC2=CC=C(C=C2)F)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC(=O)CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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